2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O3S2/c1-29-17-7-4-13(23)10-16(17)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)14-5-2-12(22)3-6-14/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPENCHIIOPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via bromination reactions, while the chloro-methoxyphenyl acetamide moiety is synthesized through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl and chloro-methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinase activity, affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Core Modifications: The hexahydrobenzothieno[2,3-d]pyrimidine core in introduces conformational rigidity compared to the planar thieno[3,2-d]pyrimidinone in the target compound. This may affect binding to biological targets. The dihydropyrimidin-6-one core in lacks the fused thiophene ring, reducing aromatic interactions.
Substituent Effects: Chloro vs. Methoxy Group: Present only in the target compound, this group enhances hydrophilicity compared to methyl or phenyl substituents in .
Molecular Weight and Physicochemical Properties :
Research Findings and Trends
- Crystallography : In related bromophenyl acetamides, dihedral angles between aromatic rings (e.g., 66.4° in ) influence packing stability and solubility. The target compound’s methoxy group may alter these angles, affecting crystallization.
- Synthetic Yields : Compounds like achieve high yields (79%), suggesting efficient coupling of thioacetamide and aryl groups. The target compound’s synthesis may face challenges due to steric hindrance from the methoxy group.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the thienopyrimidine class of compounds, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a thienopyrimidine core, a bromophenyl group, and an acetamide moiety. The presence of these functional groups may influence its biological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds within the thienopyrimidine family exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that thienopyrimidine derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro assays revealed that compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli .
- Antimycobacterial Activity : Some derivatives have also been evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Anticancer Activity
The thienopyrimidine scaffold has been linked to anticancer properties as well. Studies suggest that derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- EGFR Inhibition : Compounds similar to the target have shown effectiveness in inhibiting epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers, including triple-negative breast cancer .
- Cytotoxicity in Cancer Cell Lines : Specific studies have reported that certain thienopyrimidine derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with inhibition rates ranging from 43% to 87% depending on the structure .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or cell signaling pathways.
- Cell Cycle Arrest : Some studies suggest that thienopyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased production of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with these compounds.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Properties : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The most potent compounds exhibited significant antibacterial activity with low toxicity profiles .
- Cancer Cell Line Testing : Research on a new series of thieno[2,3-d]pyrimidine derivatives showed promising results against resistant strains of S. aureus and various cancer cell lines, suggesting potential for further development as therapeutic agents .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted thieno[3,2-d]pyrimidinone derivatives with bromophenyl groups, followed by sulfanyl acetamide coupling. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group .
- Acetamide formation via carbodiimide-mediated coupling .
- Purification using column chromatography or recrystallization .
Optimization strategies:
- Design of Experiments (DOE): Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
- Real-time monitoring: Use TLC or HPLC to track intermediate formation and minimize side products .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Analytical techniques:
- NMR spectroscopy: 1H/13C NMR to verify substituent positions (e.g., 4-bromophenyl at δ 7.5–8.0 ppm, thieno-pyrimidinone ring protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ~550–600 m/z range) .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .
- HPLC: Assess purity (>95% by reverse-phase C18 column) .
Advanced: What computational methods are suitable for predicting the compound’s bioactivity and target interactions?
Answer:
Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) .
- QSAR modeling: Train models on analogs with known IC50 values (e.g., substituent effects on thieno-pyrimidinone scaffolds) .
- MD simulations: Study binding stability in lipid bilayers or protein pockets (GROMACS/AMBER) .
Key parameters:
- Lipophilicity (logP): Predicted ~3.5–4.0 (SwissADME) to optimize blood-brain barrier penetration .
- ADMET profiling: Use pkCSM or ADMETLab to predict toxicity risks .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Case example: Discrepancies in IC50 values for kinase inhibition (e.g., EGFR: 0.5–5 µM in different studies).
Resolution strategies:
- Standardize assays: Use identical cell lines (e.g., A549 for lung cancer), ATP concentrations, and incubation times .
- Control variables: Test under normoxic vs. hypoxic conditions to assess microenvironment effects .
- Meta-analysis: Compare structural analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to identify substituent-dependent trends .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Priority assays:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Fluorescence-based kinase assays (e.g., EGFR, PI3K) .
- Anti-inflammatory activity: COX-2 inhibition (ELISA) and NO production in macrophages .
Protocol notes: - Use DMSO controls (<0.1% v/v) to avoid solvent toxicity .
- Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
SAR variables:
- Core modifications: Compare thieno[3,2-d]pyrimidinone vs. pyridinone analogs .
- Substituent effects: Vary bromophenyl (electron-withdrawing) with methyl/methoxy groups (electron-donating) .
Experimental design:
- Synthesize 10–15 analogs with systematic substituent changes .
- Test bioactivity in parallel assays (e.g., IC50, selectivity index).
- Data analysis: Use PCA or clustering to link structural features to activity .
Example SAR table:
| Substituent (R1) | IC50 (EGFR, µM) | logP |
|---|---|---|
| 4-Bromophenyl | 0.7 | 3.8 |
| 4-Chlorophenyl | 1.2 | 3.5 |
| 3,5-Dimethylphenyl | 2.5 | 4.1 |
| Data adapted from . |
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
Challenges: Low yield in sulfanyl coupling (~40% lab scale).
Solutions:
- Flow chemistry: Continuous flow reactors for exothermic steps (e.g., thiol-acetamide coupling) .
- Catalyst recycling: Immobilize Pd catalysts on magnetic nanoparticles .
- Process analytical technology (PAT): In-line FTIR to monitor reaction endpoints .
Advanced: How to investigate the compound’s mechanism of action using omics approaches?
Answer:
Multi-omics workflow:
Transcriptomics: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, angiogenesis) .
Proteomics: SILAC labeling to quantify kinase phosphorylation changes .
Metabolomics: LC-MS to track ATP/ADP ratios and glycolysis flux .
Integration: Use bioinformatics tools (IPA, STRING) to map network interactions .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage: -20°C in amber vials under argon to prevent sulfanyl oxidation .
- Stability tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Solubility: Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
Advanced: How to design in vivo efficacy studies for this compound?
Answer:
Model selection:
- Xenograft mice: Implant HT-29 (colon cancer) or A431 (epidermoid carcinoma) tumors .
- Dosage: 10–50 mg/kg (oral or i.p.) based on preliminary PK studies .
Endpoints: - Tumor volume (caliper measurements) .
- Biomarker analysis (serum VEGF, IL-6) .
PK/PD integration: LC-MS/MS for plasma concentration-time profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
